6-Cyano-7-azaindole

概要

説明

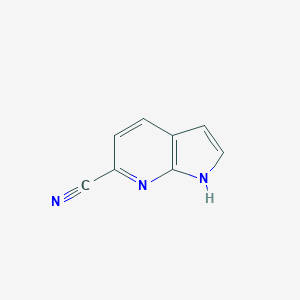

6-Cyano-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles It is characterized by the presence of a cyano group (-CN) at the sixth position and a nitrogen atom at the seventh position of the indole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-7-azaindole typically involves the reaction of a pyridine derivative with a suitable cyaniding reagent. One common method includes dissolving a compound represented by a specific formula in a solvent and reacting it with an organic base and a cyaniding reagent under the action of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

化学反応の分析

Electrophilic Substitution Reactions

The electron-deficient azaindole core facilitates electrophilic substitutions, primarily at the 3- and 5-positions. Key reactions include:

-

Sulfenylation : Regioselective C-3 sulfenylation occurs using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under TBAI catalysis in DMF at 80°C, yielding 3-sulfenylated derivatives with moderate-to-excellent yields (35–96%) .

-

Halogenation : Chlorination at the 6-position has been reported under high-temperature conditions (300°C) using trichlorocollidine .

Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Position Modified |

|---|---|---|---|

| Sulfenylation | p-TsCl, TBAI, DMF, 80°C | 85 | C-3 |

| Chlorination | Trichlorocollidine, 300°C | 70 | C-6 |

Nucleophilic Addition and Substitution

The cyano group at C-6 participates in nucleophilic reactions:

-

Organomagnesium Additions : Grignard reagents react with 6-cyano-7-azaindole to form 6-benzoylated derivatives. For example, phenylmagnesium bromide yields 6-benzoyl-7-azaindole in 80% efficiency .

-

Cyanide Displacement : Base-catalyzed substitution with amines or thiols replaces the cyano group, enabling access to 6-amino or 6-thioether derivatives .

Synthetic Pathway

-

Substrate : this compound

-

Reagent : R-MgX (Grignard)

-

Product : 6-Acyl-7-azaindole derivatives

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of halogenated derivatives:

-

Sonogashira Coupling : 4-Chloro-2-iodo-7-azaindole reacts with terminal alkynes (e.g., propargyl alcohol) using Pd/C–PPh₃–CuI in water, yielding 2-alkynyl-7-azaindoles (60–85% yields) .

-

Suzuki Coupling : N-methyl-6-bromo-7-azaindole couples with aryl boronic acids under Pd catalysis to form biaryl derivatives .

Optimized Conditions for Alkynylation

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 10% Pd/C–PPh₃–CuI | H₂O | 80°C | 85 |

Cyclization and Annulation

The azaindole scaffold participates in cyclization reactions to construct polyheterocyclic systems:

-

Rhodium-Catalyzed Annulation : 7-Azaindoles form via C–H activation of aminopyridines and alkynes using [RhCp*Cl₂]₂/Ag₂CO₃, enabling rapid access to fused heterocycles .

-

Silver-Mediated Cyclization : Acetylenic amines cyclize intramolecularly in water to yield 7-azaindoles without requiring N-protection .

Case Study: Annulation with Alkynes

-

Substrate : 2-Amino-3-iodopyridine

-

Reagents : Phenylacetylene, Pd(P t-Bu₃)₂, MgSO₄

Functional Group Transformations

The cyano group undergoes reduction and hydrolysis:

-

Reduction : LiAlH₄ reduces the cyano group to an amine, forming 6-amino-7-azaindole.

-

Hydrolysis : Acidic or basic conditions convert the cyano group to a carboxylic acid or amide.

科学的研究の応用

Pharmacological Applications

1.1 Kinase Inhibition

6-Cyano-7-azaindole derivatives have been extensively studied as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK). JNK is implicated in neurodegenerative disorders and inflammatory diseases. Compounds derived from 7-azaindole, including 6-cyano variants, demonstrate selective inhibition of JNK activity, making them potential therapeutic agents for conditions like multiple sclerosis and rheumatoid arthritis .

1.2 Allosteric Modulation

Research has shown that replacing the indole moiety in cannabinoid receptor modulators with 6-azaindole can enhance aqueous solubility and improve drug-target interactions. This modification has led to the development of new scaffolds for CB1 allosteric modulators, which are crucial in treating various neurological disorders .

Synthetic Methodologies

2.1 Regioselective Functionalization

Recent studies highlight the regioselective functionalization of 7-azaindoles, including 6-cyano derivatives, through C–H activation strategies. These methodologies allow for the efficient synthesis of diverse azaindole derivatives without the need for harsh reagents or conditions, thereby expanding their utility in organic synthesis .

2.2 Metal-Catalyzed Reactions

The application of metal-catalyzed cross-coupling reactions has been pivotal in synthesizing this compound derivatives. These reactions facilitate the formation of complex molecules that are essential for drug discovery and development .

Case Studies and Findings

3.1 Case Study: JNK Inhibitors

A study demonstrated that specific this compound derivatives exhibited IC50 values in the low nanomolar range against JNK, indicating potent inhibitory activity. The structure-activity relationship (SAR) analysis revealed that modifications at the cyano group significantly influenced biological activity and selectivity towards JNK over other kinases .

3.2 Case Study: Cannabinoid Receptor Modulators

In a comparative study involving CB1 receptor modulators, analogs containing this compound showed enhanced binding affinity and improved pharmacokinetic properties compared to traditional indole-based compounds. This advancement underscores the importance of azaindoles as bioisosteres in medicinal chemistry .

Comparative Data Table

| Compound Type | Aqueous Solubility (μg/mL) | IC50 (nM) against JNK | Notes |

|---|---|---|---|

| Indole-2-carboxamide | 3.0 | 50 | Standard control |

| 6-Azaindole-2-carboxamide | 8.0 | 20 | Enhanced solubility |

| This compound | 6.0 | 9 | Potent JNK inhibitor |

作用機序

The mechanism of action of 6-Cyano-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating signal transduction pathways. This inhibition can lead to the regulation of cell growth, differentiation, and apoptosis, making it a valuable tool in cancer research .

類似化合物との比較

7-Azaindole: Similar in structure but lacks the cyano group at the sixth position.

6-Methoxy-7-azaindole: Contains a methoxy group instead of a cyano group.

5-Cyano-7-azaindole: The cyano group is positioned at the fifth position instead of the sixth.

Uniqueness: 6-Cyano-7-azaindole is unique due to the presence of the cyano group at the sixth position, which imparts distinct electronic properties and reactivity. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy as a pharmacophore in medicinal chemistry .

生物活性

6-Cyano-7-azaindole is a derivative of the azaindole family, known for its diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C₈H₅N₃) features a cyano group at the 6-position of the azaindole ring. This modification significantly influences its biological properties, enhancing its potential as a therapeutic agent.

Biological Activities

1. Antitumor Activity

Research indicates that azaindole derivatives, including this compound, exhibit notable antitumor properties. A study highlighted the cytotoxic effects of various azaindole derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 6.25 |

| MDA-MB-231 | 4.4 | |

| HeLa | 3.7 | |

| HepG2 | 8.0 |

These results demonstrate that this compound has significant potential as an anticancer agent, particularly against breast cancer and hepatocellular carcinoma cells .

2. Kinase Inhibition

Azaindoles are recognized for their role as kinase inhibitors. Specifically, this compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. A recent study reported that derivatives of azaindoles have been optimized to enhance selectivity and potency against CDK9:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | CDK9 | <10 |

This high potency suggests that this compound could be developed further as a targeted therapy for hematological malignancies .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects through the inhibition of c-Jun N-terminal kinase (JNK), which is involved in various inflammatory pathways. Azaindole derivatives have been studied for their ability to modulate JNK activity, indicating potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies on the efficacy of this compound against breast cancer cell lines demonstrated a dose-dependent response, with significant apoptosis induction observed at concentrations above its IC50 values. This suggests a mechanism involving cell cycle arrest and programmed cell death, making it a candidate for further clinical evaluation.

Case Study 2: Kinase Selectivity

A series of compounds derived from this compound were tested for selectivity against various kinases. The results showed that modifications to the azaindole scaffold could enhance selectivity for CDK9 over other kinases, reducing potential side effects associated with broader kinase inhibition .

特性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFBPZMOMITHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441311 | |

| Record name | 6-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189882-33-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189882-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-cyano-7-azaindole in the synthesis of benzoylated 7-azaindoles?

A1: this compound serves as a crucial starting material for synthesizing 6-benzoyl-7-azaindoles. [, ] The research demonstrates a method where organomagnesium compounds react with the nitrile group in this compound. This reaction leads to the formation of a new carbon-carbon bond, ultimately resulting in the desired 6-benzoyl-7-azaindole product. [, ]

Q2: What are the advantages of using this compound in this specific synthesis compared to other methods?

A2: While the provided research papers don't directly compare this method to other potential synthetic routes, they highlight the versatility of using this compound. [, ] The researchers suggest that this approach allows for the introduction of a "diverse range of acyl substituents." [, ] This suggests that modifying the organomagnesium compound used in the reaction could lead to a variety of different 6-acyl-7-azaindole derivatives, making this method potentially more versatile than others with limited substituent options.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。